A Technical Guide to Fmoc-Arg(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
A Technical Guide to Fmoc-Arg(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Arg(Mts)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the positively charged amino acid arginine into peptide sequences. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino function provides a base-labile protecting group, while the mesitylene-2-sulfonyl (Mts) group offers acid-labile protection for the guanidino side chain of arginine. This strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the application of Fmoc-Arg(Mts)-OH in peptide synthesis.
Chemical Properties and Structure
Fmoc-Arg(Mts)-OH is a white to off-white solid. While a specific melting point is not consistently reported in the literature, its structural integrity and purity are typically assessed by chromatographic and spectroscopic methods. It is generally soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Chemical Structure
The structure of Fmoc-Arg(Mts)-OH is characterized by the L-arginine core, with the alpha-amino group protected by an Fmoc moiety and the guanidino side chain protected by an Mts group.
Table 1: Chemical Identifiers for Fmoc-Arg(Mts)-OH
| Identifier | Value |
| CAS Number | 88743-97-9[1] |
| Molecular Formula | C₃₀H₃₄N₄O₆S[1] |
| SMILES | Cc1cc(C)c(c(C)c1)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--C(O)=O |
| InChI | InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H4,31,32,34)/t26-/m0/s1 |
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Arg(Mts)-OH is provided below. Purity is typically determined by High-Performance Liquid Chromatography (HPLC).
Table 2: Physicochemical Properties of Fmoc-Arg(Mts)-OH
| Property | Value |
| Molecular Weight | 578.68 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported. The related compound, Fmoc-Arg-OH, has a reported melting point range of 145-150 °C.[3] |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS. |
| Purity (typical) | ≥98% (by HPLC) |
Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-Arg(Mts)-OH in solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Arg(Mts)-OH in SPPS
This protocol describes the manual coupling of Fmoc-Arg(Mts)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
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Fmoc-Arg(Mts)-OH
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Resin-bound peptide with a free N-terminal amine
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Coupling reagent (e.g., HBTU, HATU, or DIC)
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Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
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HOBt or Oxyma (if using carbodiimide coupling)
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Reaction vessel for manual SPPS
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Shaker or vortex mixer
Procedure:
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Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.
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Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a standard deprotection step using 20% piperidine in DMF.
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Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
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Activation of Fmoc-Arg(Mts)-OH:
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Using HBTU/HATU: In a separate vial, dissolve 3-4 equivalents of Fmoc-Arg(Mts)-OH and 3-4 equivalents of HBTU or HATU in DMF. Add 6-8 equivalents of DIPEA. Allow the mixture to pre-activate for 2-5 minutes.
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Using DIC/HOBt (or Oxyma): In a separate vial, dissolve 3-4 equivalents of Fmoc-Arg(Mts)-OH and 3-4 equivalents of HOBt or Oxyma in DMF. Add this solution to the resin, followed by the addition of 3-4 equivalents of DIC.
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Coupling Reaction: Add the activated Fmoc-Arg(Mts)-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
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Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Cleavage of the Mts Protecting Group and Resin
This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Mts protecting group from the arginine side chain.
Materials:
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Peptidyl-resin containing Arg(Mts)
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Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Deionized water
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Cold diethyl ether
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Centrifuge and centrifuge tubes
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Round-bottom flask
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Rotary evaporator
Procedure:
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Resin Preparation: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
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Cleavage Reaction: Place the dried resin in a round-bottom flask. Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
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Incubation: Gently swirl the mixture and allow the reaction to proceed at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence.
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Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
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Peptide Collection: Collect the precipitated peptide by centrifugation.
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Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
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Drying: Dry the crude peptide under vacuum.
Protocol 3: Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes).
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).
Mass Spectrometry (MS):
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Ionization Method: Electrospray Ionization (ESI).
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Analysis Mode: Positive ion mode.
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Data Acquisition: Full scan mode to determine the molecular weight of the compound.
Mandatory Visualizations
Workflow for Fmoc-Arg(Mts)-OH in Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical process of incorporating Fmoc-Arg(Mts)-OH into a growing peptide chain during SPPS.
Caption: General workflow for the incorporation of Fmoc-Arg(Mts)-OH in Fmoc-based solid-phase peptide synthesis.
Conclusion
Fmoc-Arg(Mts)-OH is an essential reagent for the synthesis of arginine-containing peptides. Its well-defined chemical properties and the orthogonal protection strategy it employs allow for the controlled and efficient assembly of complex peptide sequences. The detailed protocols provided in this guide offer a robust framework for researchers to successfully utilize this important building block in their synthetic endeavors. Careful execution of these methods, coupled with appropriate analytical monitoring, will ensure the production of high-quality peptides for a wide range of applications in research and drug development.
